9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene
Overview
Description
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene is a fluorene derivative with two aminophenyl substituents on the 9-position . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
Synthesis Analysis
The synthesis of aromatic polyamides containing ether and bulky xanthene groups from a diacyl chloride monomer, 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene, or a diamine monomer, 9,9-bis[4-(4-aminophenoxy) phenyl]xanthene has been described . Another method involves the condensation of phenoxyethanol with fluoren-9-one using a Ti 4+ cation-exchanged montmorillonite as a strong solid acid catalyst .Molecular Structure Analysis
The structure of the aramids is based on the rigid aromatic amide linkage, which is responsible for the outstanding properties of these materials . Highly directional and efficient interchain hydrogen bonds are established, giving rise to materials with high crystallization tendency and extremely high cohesive energy density .Chemical Reactions Analysis
Aromatic polyamides, wholly aromatic polyamides, or the shorter form aramids, stand for synthetic polyamides comprised >85% by amide groups (–CO–NH–) bound directly to two aromatic rings . These polymers are categorized as high-performance materials because of their outstanding mechanical strength and superior high thermal resistance .Scientific Research Applications
Polyamides and Polyimides Synthesis
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene has been utilized in the synthesis of polyamides and polyimides, exhibiting high thermal stability and solubility in various polar solvents. These materials show potential for use in creating transparent and flexible films with high glass transition temperatures, making them suitable for high-performance applications (Yang & Lin, 1993).
Properties of Poly(amide-imide)s
The compound has been used to synthesize poly(amide-imide)s, which are amorphous, soluble in polar solvents, and capable of forming transparent, flexible films. These polymers exhibit high thermal stability, with glass transition temperatures ranging from 263-315°C and weight loss temperatures above 510°C in nitrogen, indicating their potential for high-temperature applications (Yang & Lin, 1996).
High-Purity Synthesis Methods
Research has been conducted on synthesizing high-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a precursor to 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene, using cationic ion-exchange resin as a catalyst. This process has numerous applications, particularly as a monomer or modifier for heat-resistant adhesives and high-performance materials (Liu et al., 2008).
Semifluorinated Poly(ether amide)s
The compound has been used in the synthesis of semifluorinated poly(ether amide)s, which display high thermal stability, glass transition temperature, and tensile strength. These materials have applications in gas transport, with their optically transparent membranes showing high gas permeability and selectivity, surpassing current industry standards (Bandyopadhyay et al., 2014).
Fluorene-Containing Functional Materials
Fluorene compounds, including 9,9-bis(4-hydroxylphenyl)fluorene, have wide applications in polymers, OLED materials, and pharmaceuticals. Their thermal stability and reactivity make them valuable in various research fields, from materials science to medicine (Ji-ping, 2011).
Aromatic Polyamides with Fluorene Groups
New aromatic polyamides containing ether and fluorenylidene groups have been synthesized using 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene. These polymers are soluble in organic solvents, demonstrate high thermal stability, and can be used to create transparent, flexible films, making them suitable for advanced material applications (Hsiao, Yang & Lin, 1999).
Bismaleimide Monomers and Resins
Novel bismaleimide (BMI) monomers based on 9,9-bis(4-hydroxyphenyl)fluorene have been synthesized for use in resins. These monomers offer easy solution processing and demonstrate good thermal stability, broadening their potential applications in advanced composites and coatings (Zhang et al., 2014).
Sulfonated Poly(ether sulfone)
The compound has been used in creating sulfonated poly(ether sulfone)s for fuel cell applications. These materials show high ionic exchange capacity, thermal and oxidative stability, and excellent proton conductivity, indicating their potential in energy technologies (Wang et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-[9-[4-(4-aminophenoxy)phenyl]fluoren-9-yl]phenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O2/c38-27-13-21-31(22-14-27)40-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)41-32-23-15-28(39)16-24-32/h1-24H,38-39H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIFOPXTAGGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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